Lithium benzoate
Overview
Description
Lithium benzoate is a lithium salt of benzoic acid, which has been studied for various applications, including its role in lithium battery electrolytes, coordination chemistry, and as a catalyst in polymerization processes. The compound has been explored for its thermal and electrochemical stability, which makes it a candidate for enhancing the performance of lithium batteries . Additionally, lithium benzoate's interaction with water and its solvation structure have been investigated to understand its behavior in aqueous solutions .
Synthesis Analysis
The synthesis of lithium benzoate and its derivatives involves various methods, including the reaction of benzoic acid with lithium-based reagents. For instance, lithium bis[1,2-benzenediolato(2-)-O,O']borate, a related lithium salt, is synthesized through a chelation process involving boron, aromatic diols, or carboxylic acids . Other synthesis approaches include the metalation of aromatic compounds in the presence of lithium reagents to form lithium coordination polymers with benzoate ligands .
Molecular Structure Analysis
The molecular structure of lithium benzoate and its complexes has been extensively studied using techniques such as neutron diffraction, X-ray diffraction, and NMR spectroscopy. These studies reveal the coordination environment of lithium ions and the geometry of the benzoate ligands. For example, neutron diffraction studies of aqueous lithium benzoate solutions have provided insights into the hydration structure around the lithium ion . X-ray diffraction has been used to determine the crystal structures of lithium coordination polymers with benzoate ligands, revealing various dimensional frameworks .
Chemical Reactions Analysis
Lithium benzoate participates in several chemical reactions, particularly as a catalyst in the polymerization of organic compounds. It has been shown to catalyze the cyclotrimerization of isocyanates and the ring-opening polymerization of L-lactide, demonstrating its potential in the synthesis of polymers . The reactivity of lithium benzoate is influenced by its coordination environment and the presence of other metal ions, such as sodium, which can affect the outcome of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium benzoate are characterized by its solubility in various solvents, thermal stability, and electrochemical behavior. The compound's solvation in aprotic solvents and its electrochemical stability up to a certain voltage threshold have been noted . The gas-phase lithium-cation basicities of benzene derivatives, including benzoate, have been measured to understand the interaction of lithium ions with aromatic systems . The crystal structure of lithium benzoate reveals a two-dimensional polymeric structure, which contributes to its macroscopic properties such as flexibility and potential use in high-temperature applications .
Scientific Research Applications
Immunotropic and Antioxidant Properties Lithium benzoate has been studied for its immunotropic and antioxidant properties, which are fundamental for developing new psychotropic medicines. The compound has shown significant stimulating influence on lymphocytes and expressed scavenging activity against oxygen radicals. These properties make lithium benzoate a candidate for medical applications, especially in treating mental diseases and comorbid pathology (Plotnikov et al., 2016).
Hydration Structure Analysis Research involving neutron diffraction and infrared spectral measurements on aqueous lithium benzoate solutions has provided insights into the hydration structure around lithium ions and benzyl-hydrogen atoms within the benzoate ion. This information is crucial for understanding the interactions and behavior of lithium benzoate in solutions, which can be applied in various chemical processes and product formulations (Kameda et al., 2005).
Electronics and Material Science In the realm of electronics and material science, lithium benzoate has been employed as an effective electron dopant for certain polymers used in organic thin-film transistors (OTFTs). This application significantly improves the n-channel performance of the devices, making lithium benzoate an important substance in the manufacturing of advanced electronic components (Huseynova et al., 2019).
Neuroprotection in Alzheimer’s Disease Lithium benzoate has been explored for its neuroprotective effects, particularly in Alzheimer’s disease (AD). Studies suggest that it improves mitochondrial function, attenuates reactive oxygen species, and protects cognition and memory in animal models of AD. This positions lithium benzoate as a promising therapeutic agent for improving cognition and delaying the progression of AD (Lu et al., 2022).
Lithium Ion Batteries In the field of energy storage, lithium benzoate has been utilized for surface modification of anode materials in lithium-ion batteries. This modification enhances the electrochemical performance of the batteries, demonstrating the versatility of lithium benzoate in improving energy storage technologies (Pan et al., 2007).
Safety And Hazards
Future Directions
Lithium benzoate has been studied for its neuroprotective effects, particularly in Alzheimer’s disease (AD). Studies suggest that it improves mitochondrial function, attenuates reactive oxygen species, and protects cognition and memory in animal models of AD . This positions lithium benzoate as a promising therapeutic agent for improving cognition and delaying the progression of AD . In the field of energy storage, lithium benzoate has been utilized for surface modification of anode materials in lithium-ion batteries .
properties
IUPAC Name |
lithium;benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNSLOKTFFLSL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044957 | |
Record name | Lithium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |
Record name | Lithium benzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14711 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Lithium benzoate | |
CAS RN |
553-54-8 | |
Record name | Lithium benzoate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LITHIUM BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Z042Z19E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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